l-Alanyl-l-valine

描述

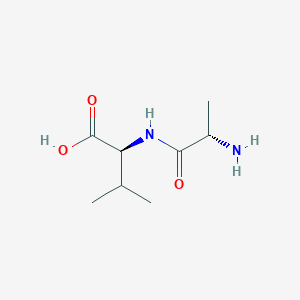

l-Alanyl-l-valine: is a dipeptide composed of the amino acids l-alanine and l-valine It is a small molecule that plays a significant role in various biochemical processes

准备方法

Synthetic Routes and Reaction Conditions: l-Alanyl-l-valine can be synthesized through a peptide coupling reaction between l-alanine and l-valine. This process typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using proteases or peptidases that catalyze the formation of the dipeptide from its constituent amino acids. This method is advantageous due to its specificity and mild reaction conditions, which help in maintaining the integrity of the product.

化学反应分析

Types of Reactions: l-Alanyl-l-valine can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.

Reduction: Reduction reactions can modify the functional groups within the dipeptide, potentially altering its properties.

Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its reactivity or stability.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

科学研究应用

Nutritional Applications

Animal Feed Additive

l-Alanyl-l-valine is recognized for its role as a nutritional supplement in animal feed. It is particularly significant for livestock, where it enhances growth performance and lactation in breeding animals. Research indicates that the inclusion of l-valine, a component of this compound, can improve feed efficiency and overall health in poultry and pigs .

Pharmaceutical Uses

In the pharmaceutical industry, this compound serves as a component in amino acid infusion solutions. These solutions are crucial for patients requiring nutritional support, particularly those with chronic liver disease. The compound's ability to enhance protein synthesis makes it valuable in clinical nutrition .

Biochemical and Metabolic Engineering

Microbial Production

The production of l-valine, from which this compound can be derived, has been extensively studied using microbial fermentation techniques. Engineered strains of Corynebacterium glutamicum have been developed to optimize l-valine production through metabolic engineering. These advancements have resulted in increased yields and reduced by-products, highlighting the potential for large-scale production .

Case Study: Metabolic Engineering

A study demonstrated that by manipulating specific genes within Corynebacterium glutamicum, researchers were able to enhance l-valine production significantly. The engineered strains exhibited improved metabolic pathways that minimized by-product formation while maximizing l-valine yield .

Material Science Applications

Sorption Properties

this compound has been studied for its sorption properties toward organic vapors and water. Research indicates that this dipeptide exhibits unique thermal stability and selectivity when interacting with various organic compounds. For instance, it has shown a higher sorption capacity for certain alcohols compared to similar compounds, making it useful in material science applications such as sensors and filtration systems .

Data Table: Sorption Properties Comparison

| Compound | Sorption Capacity (g/g) | Selectivity |

|---|---|---|

| Ethanol | 0.12 | High |

| n-Propanol | 0.15 | Very High |

| Isopropanol | 0.10 | Moderate |

| Chloroform | 0.08 | Low |

Cosmetic Industry Applications

Moisturizing Agents

In cosmetics, this compound is utilized due to its moisturizing properties. It promotes collagen synthesis, which is essential for skin elasticity and hydration . As a result, products containing this dipeptide are marketed as enhancing skin health and appearance.

Future Prospects

The market demand for amino acids like l-alanine and l-valine is expected to grow significantly due to their applications across various sectors. The global market for amino acids is projected to reach substantial revenue figures, driven by both nutritional needs and industrial applications . As research continues to uncover new uses for this compound, its role in innovative applications will likely expand.

作用机制

The mechanism of action of l-alanyl-l-valine involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be absorbed and transported across cell membranes, where it may influence various cellular processes. The exact molecular targets and pathways depend on the specific biological context in which the dipeptide is studied.

相似化合物的比较

l-Valyl-l-alanine: Another dipeptide with similar structural properties but different amino acid sequence.

l-Alanyl-l-alanine: A dipeptide composed of two l-alanine molecules, differing in its amino acid composition.

Uniqueness: l-Alanyl-l-valine is unique due to its specific combination of l-alanine and l-valine, which imparts distinct structural and functional properties. Its ability to form stable clathrates and its selective interaction with organic vapors highlight its unique characteristics compared to other dipeptides .

生物活性

l-Alanyl-l-valine is a dipeptide composed of the amino acids alanine and valine. This compound has garnered attention in biochemical and pharmacological research due to its potential biological activities, including effects on metabolism, oxidative stress, and cellular signaling pathways. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound (C₆H₁₃N₃O₅) is a non-polar dipeptide that exhibits unique properties influencing its biological activities. It is synthesized through peptide bond formation between l-alanine and l-valine, often utilizing solid-phase peptide synthesis methods.

1. Metabolic Effects

Research indicates that this compound plays a role in metabolic processes, particularly in the synthesis of branched-chain amino acids (BCAAs). BCAAs are crucial for muscle metabolism and energy production during exercise. A study highlighted that engineered strains of Corynebacterium glutamicum can produce significant amounts of l-valine through metabolic pathways that include this compound as an intermediate product .

Table 1: Metabolic Pathways Involving this compound

| Pathway Component | Function |

|---|---|

| Acetohydroxy acid synthase (AHAS) | Initiates the synthesis of BCAAs including l-valine |

| Dihydroxy acid dehydratase (DHAD) | Converts intermediates to valine |

| Transaminase B (TA) | Catalyzes amination reactions involving l-alanine and l-valine |

2. Oxidative Stress Modulation

This compound has been implicated in modulating oxidative stress in various biological models. For instance, it has shown protective effects against oxidative damage in rodent studies. The administration of this dipeptide has been linked to increased plasma levels of glutamine, which in turn reduces markers of oxidative stress .

Case Study: Protective Effects Against Oxidative Stress

- Model : Rodent model exposed to oxidative stress

- Dosage : 0.75-1.5 mg/kg

- Findings : Significant reduction in oxidative markers and improved survival rates post-exposure.

3. Cellular Signaling

This compound influences cellular signaling pathways, particularly those involved in inflammation and immune response. It has been observed to activate the PI3K/Akt signaling pathway, enhancing macrophage phagocytosis and potentially serving as a therapeutic agent against drug-resistant pathogens .

Table 2: Signaling Pathways Activated by this compound

| Pathway | Effect on Cellular Function |

|---|---|

| PI3K/Akt | Enhances phagocytosis and immune response |

| NF-kB | Modulates inflammatory responses |

Research Findings

A comprehensive review of literature reveals diverse findings regarding the biological activity of this compound:

- Sorption Properties : Studies have shown that this compound exhibits high thermal stability when forming clathrates with organic vapors, which may have implications for drug delivery systems .

- Clinical Outcomes : In clinical settings, supplementation with l-alanyl-l-glutamine (a related compound) has demonstrated improved outcomes in critically ill patients, suggesting potential benefits for recovery when combined with nutritional support .

属性

IUPAC Name |

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-4(2)6(8(12)13)10-7(11)5(3)9/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWMQSWFLXEGMA-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316215 | |

| Record name | L-Alanyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alanylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028700 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3303-45-5 | |

| Record name | L-Alanyl-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3303-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-L-Alanyl-L-valine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003303455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-L-alanyl-L-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alanylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028700 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。